REACTION_CXSMILES
|
CCO/C(/C)=[N:5]\[O:6][S:7]([C:10]1[C:15]([CH3:16])=[CH:14][C:13]([CH3:17])=[CH:12][C:11]=1[CH3:18])(=[O:9])=[O:8].Cl(O)(=O)(=O)=O>O1CCOCC1>[C:11]1([CH3:18])[CH:12]=[C:13]([CH3:17])[CH:14]=[C:15]([CH3:16])[C:10]=1[S:7]([O:6][NH2:5])(=[O:9])=[O:8]
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Name
|
|
Quantity
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1.7 g
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Type
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reactant
|
Smiles
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CCO/C(=N\OS(=O)(=O)C1=C(C=C(C=C1C)C)C)/C
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
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Name
|
|
Quantity
|
7.5 mL
|
Type
|
reactant
|
Smiles
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Cl(=O)(=O)(=O)O
|
Name
|
ice water
|
Quantity
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100 mL
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Type
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solvent
|
Smiles
|
|
Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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maintaining internal temperature below 15° C
|
Type
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CUSTOM
|
Details
|
to precipitate the product O-(mesitylsulfonyl)hydroxylamine 8 which
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Type
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FILTRATION
|
Details
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was filtered off
|
Type
|
WASH
|
Details
|
washed thoroughly with water
|
Type
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DISSOLUTION
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Details
|
immediately dissolved in chloroform (10 mL) while still wet (CAUTION! 8 is explosive when dry!)
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
CUSTOM
|
Details
|
was passed through a plug of Na2SO4 in a fritted syringe
|
Type
|
CUSTOM
|
Details
|
to remove water
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=C(C(=CC(=C1)C)C)S(=O)(=O)ON)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |